1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one
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Overview
Description
1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one is a complex organic compound that features a morpholine ring, a triazolopyridine moiety, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Formation of the Propanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities.
Morpholine-Containing Compounds: Compounds with a morpholine ring are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-12(15-18-17-13-4-2-3-7-20(13)15)16-6-5-14(21)19-8-10-22-11-9-19/h2-4,7,12,16H,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCQVHYPDWTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NCCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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